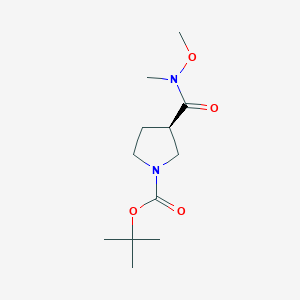
Dimethyl 2-(3-oxobutyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(3-oxobutyl)propanedioate: is an organic compound with the molecular formula C9H14O5. It is a derivative of propanedioic acid, featuring a 3-oxobutyl group and two methyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through esterification reactions involving propanedioic acid and appropriate alcohols under acidic conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dimethyl 2-(3-oxobutyl)propanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is used in the synthesis of biologically active molecules and as a probe to investigate biochemical processes .
Medicine: It is explored as a scaffold for designing new pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed as a plasticizer and stabilizer in various formulations .
Wirkmechanismus
The mechanism of action of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 3-oxobutyl group can interact with enzymes and other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Propanedioic acid, dimethyl ester: Lacks the 3-oxobutyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, (3-oxobutyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups, leading to variations in physical and chemical properties.
Uniqueness: Dimethyl 2-(3-oxobutyl)propanedioate is unique due to the presence of both the 3-oxobutyl group and the dimethyl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H14O5 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
dimethyl 2-(3-oxobutyl)propanedioate |
InChI |
InChI=1S/C9H14O5/c1-6(10)4-5-7(8(11)13-2)9(12)14-3/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
MDZCTQLQMJZNCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[[12-[(2-Hydroxyphenyl)methylamino]dodecylamino]methyl]phenol](/img/structure/B8762518.png)



![6,6-Dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B8762534.png)
